molecular formula C14H22N2 B8566017 2-(2-Aminophenethyl)-1-methylpiperidine CAS No. 37611-80-6

2-(2-Aminophenethyl)-1-methylpiperidine

Cat. No.: B8566017
CAS No.: 37611-80-6
M. Wt: 218.34 g/mol
InChI Key: CCXFKJBMYLLRBW-UHFFFAOYSA-N
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Description

2-(2-Aminophenethyl)-1-methylpiperidine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

37611-80-6

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

2-[2-(1-methylpiperidin-2-yl)ethyl]aniline

InChI

InChI=1S/C14H22N2/c1-16-11-5-4-7-13(16)10-9-12-6-2-3-8-14(12)15/h2-3,6,8,13H,4-5,7,9-11,15H2,1H3

InChI Key

CCXFKJBMYLLRBW-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(2-Nitrostyrenyl)-1-methylpyridinium methyl sulfate (III; 25 g, 0.07 moles) and 10 g of 5% Pt on carbon (50% water wet) in 300 mL of 95% ethanol was put in a 2L Parr hydrogenation flask and hydrogenated at approximately 2 psi of hydrogen for 16 hours. The hydrogenation mixture rapidly turned orange and then slowly became colorless as the organic solid dissolved. Catalyst was removed by filtration and held for subsequent runs. The filtrate was concentrated in vacuo to an oil which was dissolved in 50 mL water and made basic (pH~11) with 50% sodium hydroxide solution. The basic aqueous phase was extracted with 50 and 25 mL portions of methylene chloride, the extracts were combined and dried (anhyd. K2CO3) , filtered and the solid removed in vacuo to yield 14.3 g (92%) of product II as an amber oil. This intermediate diamine oil (cf: U.S. 3,931,195; Example 1) was used directly in the next step of the process.
Name
2-(2-Nitrostyrenyl)-1-methylpyridinium methyl sulfate
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
2L
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

A suspension of 2-(o-nitrostyryl)-1-methylpyridinium iodide (40.5 mg., 0.11 mole) prepared according to the method of L. Horwitz, J. Org. Chem., 21, 1039 (1956) in 200 ml. of ethanol is hydrogenated in a Parr hydrogenation apparatus employing 0.3 g. of platinum oxide catalyst while maintaining a reaction temperature of from about 50° to 75°C. When the hydrogen uptake ceases (about 3 hours), the reduction mixture is filtered, the filtrate evaporated and the resulting residue taken up in 500 ml. of water. The aqueous solution is basified with 40% sodium hydroxide and extracted with several 200 ml. portions of ether. Ethereal extracts are combined, washed with water, dried over magnesium sulfate, and the ether evaporated. Distillation of the residue thus obtained provides 20.8 g. (87% yield) of 2-(o-aminophenethyl)-1-methylpiperidine base having a boiling point of 121°-125°C. at 0.04 mm.
Quantity
40.5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
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